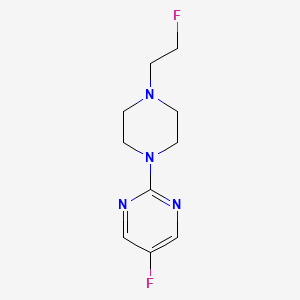
5-Fluoro-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine is a heterocyclic compound that contains both fluorine and piperazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
作用机制
Target of Action
Similar compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been reported to inhibit acetylcholinesterase (ache) and butyrylcholinesterase (buche) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and cognition .
Mode of Action
Similar compounds have been shown to inhibit ache and buche . Inhibition of these enzymes increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Biochemical Pathways
Inhibition of ache and buche, as seen with similar compounds, affects the cholinergic pathway . This pathway is involved in many physiological processes, including muscle contraction, heart rate, and memory.
Result of Action
Similar compounds that inhibit ache and buche can enhance cholinergic neurotransmission, potentially improving cognitive function .
生化分析
Biochemical Properties
While the specific interactions of 5-Fluoro-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine with enzymes and proteins are not well-documented, related compounds have shown interactions with various biomolecules. For instance, some pyrimidine derivatives have been found to inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism . Another study found that 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives displayed moderate acetylcholinesterase inhibitory activities .
Cellular Effects
The cellular effects of this compound are not well-studied. Related pyrimidine derivatives have shown potential anticancer activity through inhibiting protein kinases . Additionally, some pyrimidine derivatives have been found to inhibit acetylcholinesterase, an enzyme important in neurotransmission .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Related compounds have been found to inhibit protein kinases and acetylcholinesterase . These compounds may exert their effects through binding interactions with these enzymes, leading to changes in gene expression and cellular signaling pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 1-(2-fluoroethyl)piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5-Fluoro-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学研究应用
5-Fluoro-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Neuropharmacology: The compound is studied for its potential use in treating neurological disorders such as Alzheimer’s disease by acting as an acetylcholinesterase inhibitor.
Chemical Biology: It is used as a tool compound to study the biological functions of fluorinated heterocycles and their interactions with biological targets.
相似化合物的比较
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is also a pyrimidine derivative with a piperazine moiety and is studied for its acetylcholinesterase inhibitory activity.
5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl)benzoxazoles: These compounds contain both fluorine and piperazine moieties and are explored for their anticancer properties.
Uniqueness
5-Fluoro-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both fluorine and piperazine groups enhances its potential as a versatile scaffold for drug development.
属性
IUPAC Name |
5-fluoro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2N4/c11-1-2-15-3-5-16(6-4-15)10-13-7-9(12)8-14-10/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPAUFWRRIATAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCF)C2=NC=C(C=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














